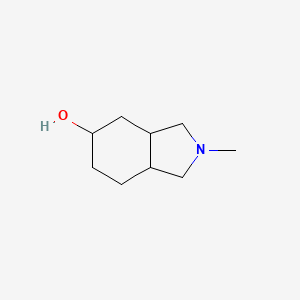

2-methyl-octahydro-1H-isoindol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10-5-7-2-3-9(11)4-8(7)6-10/h7-9,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBWQDVUWRDPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC(CC2C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Octahydroisoindole Systems

Chemical Reactivity Profile of Saturated Isoindole Derivatives

Saturated isoindole derivatives, such as the octahydroisoindole (B159102) system, exhibit a range of chemical reactivities. The core structure can undergo several types of reactions, including oxidation, reduction, and substitution. The specific reaction pathways and outcomes are highly dependent on the substituents present on the bicyclic ring system. For instance, the presence of a hydroxyl group introduces a reactive site for further functionalization.

The stereochemistry of the ring junction, whether cis or trans, significantly influences the molecule's conformational preferences and, consequently, its reactivity. csic.es The synthesis of enantiomerically pure cis- and trans-fused octahydroisoindole derivatives has been a subject of considerable research, enabling detailed investigations into their distinct chemical properties. orcid.orgresearchgate.netresearchgate.net

The general reactivity of the octahydroisoindole system can be summarized as follows:

| Reaction Type | Description |

| Oxidation | The tertiary amine can be oxidized to an N-oxide. The carbocyclic ring can also undergo oxidation under specific conditions. |

| Reduction | Further reduction of the saturated system is less common but possible under forcing conditions to yield more saturated derivatives. |

| Substitution | Nucleophilic substitution can occur at the nitrogen atom or at other functionalized positions on the ring. |

| Cycloaddition | Diels-Alder reactions involving isoindole precursors are a common strategy for constructing the octahydroisoindole skeleton. csic.es |

Mechanistic Investigations of Octahydroisoindole-Related Reactions

Understanding the mechanisms of reactions involving the octahydroisoindole system is crucial for controlling stereoselectivity and reaction outcomes. For instance, mechanistic studies involving density functional theory (DFT) have been employed to investigate the influence of substituents on reaction pathways. acs.org

The formation of the octahydroisoindole core itself often involves stereoselective steps. For example, catalytic hydrogenation of isoindole precursors can yield specific stereoisomers depending on the catalyst and conditions used. csic.essmolecule.com The stereochemical outcome of reactions such as epoxidation of precursors to the octahydroisoindole system has also been a subject of detailed study. acs.org

Mechanistic insights have also been gained from studying related systems. For example, investigations into the reactions of other bicyclic proline analogues provide a basis for understanding the reactivity of the octahydroisoindole skeleton. csic.es Furthermore, studies on the fragmentation and recombination pathways of related imidazolones have shed light on complex reaction mechanisms. acs.org The investigation of radical reactions and the use of radical trapping experiments have also been employed to elucidate reaction pathways in related nitrogen-containing heterocyclic systems. nih.gov

Computational and Theoretical Investigations of 2 Methyl Octahydro 1h Isoindol 5 Ol

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method in quantum chemistry for studying the electronic structure of molecules. These calculations allow for the prediction of various molecular properties, offering insights that complement experimental data.

The electronic properties of a molecule are governed by its molecular orbitals, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For 2-methyl-octahydro-1H-isoindol-5-ol, the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons would significantly influence the energy and localization of the HOMO. DFT calculations can pinpoint the distribution of these orbitals, revealing that the HOMO is likely centered around the nitrogen and oxygen atoms, while the LUMO is distributed across the carbon skeleton.

Table 1: Representative Frontier Orbital Energies for Heterocyclic Amines

| Property | Value (eV) | Significance |

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -0.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.0 | Chemical reactivity and stability |

Note: The values presented are illustrative for similar heterocyclic structures and are not specific experimental or calculated data for this compound.

From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.netchemrevlett.com These parameters help predict how the molecule will interact with other chemical species.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive. researchgate.net

Electrophilicity Index (ω): This parameter quantifies the ability of a species to accept electrons. It is defined as ω = μ² / 2η. This index is useful for predicting the electrophilic character of a molecule.

Theoretical studies on related nitrogen heterocycles show that these descriptors provide a robust framework for understanding their reactivity profiles. chemrevlett.com

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron-donating tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / 2η | Electron-accepting capacity |

Note: This table defines the reactivity descriptors that would be derived from a DFT analysis.

DFT calculations can be coupled with other analytical methods to investigate bonding and intermolecular interactions. Hirshfeld surface analysis, for example, is a powerful technique for visualizing and quantifying interactions within a crystal lattice. researchgate.net For this compound, this analysis would be particularly insightful for understanding the role of the hydroxyl group in forming hydrogen bonds. The analysis can map different types of intermolecular contacts, such as H···H, C···H, and O···H, revealing their relative contributions to the crystal packing. researchgate.net In the crystal structure of a related dibromo-epoxy-isoindolone derivative, molecules were linked into dimers by pairs of C—H···O hydrogen bonds. researchgate.net A similar analysis for this compound would likely highlight the importance of O-H···N or O-H···O hydrogen bonds in its solid-state architecture.

Conformational Analysis of Octahydroisoindole (B159102) Systems

The octahydroisoindole framework is a fused bicyclic system, consisting of a cyclohexane (B81311) ring and a pyrrolidine (B122466) ring. The flexibility of these rings leads to a complex conformational landscape.

Fused polycyclic systems like octahydroisoindole can exist as different stereoisomers depending on the relative orientation of the atoms at the ring fusion. fiveable.meopenstax.org The octahydroisoindole core is structurally related to decalin and can exist in cis-fused and trans-fused forms. openstax.orgresearchgate.net These isomers are generally not interconvertible without breaking bonds. openstax.org

Within each isomeric form, the individual rings can adopt various conformations. To minimize angle and torsional strain, the six-membered cyclohexane ring typically prefers a stable chair conformation. fiveable.me The five-membered pyrrolidine ring is more flexible and can adopt envelope or twisted conformations. researchgate.net Computational studies on similar systems often perform a potential energy surface (PES) scan to identify the most stable conformers and the energy barriers between them. auremn.org.br For flexible ligands, multiple minima on the potential energy surface are common. ualberta.ca

The presence of substituents on the octahydroisoindole skeleton has a profound impact on its conformational preferences. The steric and electronic effects of the N-methyl group and the 5-hydroxyl group in this compound are critical in determining the most stable three-dimensional structure.

N-Methyl Group: The methyl group on the nitrogen atom can occupy either an axial or an equatorial position relative to the pyrrolidine ring. The preference is dictated by steric interactions with the rest of the molecule.

5-Hydroxyl Group: Located on the cyclohexane ring, the hydroxyl group will also have a preference for an equatorial position to minimize 1,3-diaxial interactions, which are sterically unfavorable.

Theoretical Studies on Intramolecular Interactions and Strain Energy

Theoretical studies are crucial for understanding the inherent properties of a molecule, such as its conformational stability, which is governed by a complex interplay of intramolecular interactions and ring strain. The octahydroisoindole system, with its fused bicyclic structure, can exist in various conformations, and the energy differences between these states can significantly influence its binding to a biological target.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation have become central to modern drug discovery, offering insights that are often difficult to obtain through experimental methods alone. nih.gov These techniques are particularly valuable for studying the derivatives of the octahydroisoindole scaffold, enabling the prediction of their interactions with therapeutic targets and guiding the design of new, more potent, and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. koreascience.kr This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as an octahydroisoindole derivative, within the active site of a target protein. biointerfaceresearch.comresearchgate.net

In a notable study, the octahydroisoindolone scaffold, a close analogue of this compound, was identified through in silico methods as a potential inhibitor of Chitinase B1 from Aspergillus fumigatus (AfChiB1). nih.gov Rigid docking calculations were performed to assess the binding of various scaffold conformers. The research identified a preferred stereochemical configuration and highlighted key interactions between the octahydroisoindolone core and amino acid residues in the enzyme's active site. These interactions included contacts with Tyr48, Gly136, Trp137, Asp175, Glu177, Tyr245, Asp246, Met243, and Trp384. nih.gov Such detailed interaction maps are fundamental for predicting the ligand's biological activity and for guiding further structural modifications.

The utility of molecular docking for this class of compounds is further demonstrated in various other studies, where isoindolone and indole (B1671886) derivatives have been docked against a range of biological targets to rationalize their activity.

| Scaffold/Derivative Class | Target Protein | Key Findings from Docking Studies |

| Octahydroisoindolone | Aspergillus fumigatus Chitinase B1 (AfChiB1) | Identified key interacting residues (Tyr48, Trp137, Asp175, Glu177, etc.) and a preferred stereochemistry for binding. nih.gov |

| Isoindolone Derivatives | 5-HT2C Receptor | A pharmacophore model was used in an in silico screen to identify the isoindolone template as a potent and selective antagonist. researchgate.net |

| Indole Derivatives | Penicillin Binding Proteins (PBP2, PBP2a) | Docking studies helped identify specific derivatives with better binding scores against both standard and MRSA strains. koreascience.kr |

| N-substituted Indole Derivatives | Cyclooxygenase-2 (COX-2) | Molecular docking was used to predict the binding interactions and estimate the inhibitory potential of newly synthesized compounds. nih.gov |

This table presents findings from molecular docking studies on octahydroisoindole-related scaffolds and their derivatives against various biological targets.

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view. nih.gov MD simulations model the atomic-level movements of the entire system (protein, ligand, and solvent) over time, allowing for the assessment of the stability of the predicted binding pose and the calculation of binding free energies. nih.govchemrxiv.org

MD simulations are a common and powerful follow-up to docking studies. They can reveal important conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding affinity by accounting for entropic contributions and the influence of water molecules. For example, research combining docking with MD simulations has been effectively used to study the binding of related heterocyclic compounds to their targets, confirming the stability of the complex and refining the understanding of the interaction energetics. chemrxiv.org This dual approach provides a higher level of confidence in the predicted binding mode and affinity before committing to costly chemical synthesis and biological testing.

The octahydroisoindole scaffold is an attractive starting point for the computational design of new therapeutic agents. nih.govresearchgate.net In silico screening and structure-based drug design are powerful strategies to explore the chemical space around this core structure to identify novel derivatives with improved properties. jchemlett.combiointerfaceresearch.com

One successful example involved the computational design of new inhibitors based on the octahydroisoindolone scaffold. nih.gov Starting with four initial scaffold proposals, researchers used docking calculations to identify a preferred configuration. Subsequently, they designed new derivatives by adding various substituents at the C-3 position of the scaffold. nih.gov This process involved a systematic exploration of different functional groups to enhance binding affinity and selectivity.

| Design Step | Description | Number of Structures | Key Parameters |

| Scaffold Proposal | Four initial scaffold proposals were generated and evaluated. | 4 | Geometry similar to the oxazolinium ion reaction intermediate. nih.gov |

| Initial Derivatives | Modifications of the scaffolds led to a larger initial set of structures. | 76 | Rigid docking calculations were used for initial assessment. nih.gov |

| C-3 Substituted Derivatives | New substituents with aliphatic chains and heterocyclic/heteroaromatic fragments were designed. | 38 | Interaction energy and the partition coefficient (aLogP) were used for selection. nih.gov |

This table outlines the systematic computational design process used to generate novel octahydroisoindole derivatives based on a lead scaffold.

This type of rational, computer-aided design process is highly efficient. It allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. nih.govresearchgate.net Similar in silico screening approaches, often utilizing pharmacophore models derived from known active compounds, have been successfully employed to identify novel isoindolone derivatives for other targets, such as the 5-HT2C receptor. researchgate.net

Biological Relevance and in Vitro Activity of Octahydroisoindole Scaffolds

Enzyme Inhibition Studies In Vitro

The rigid, bicyclic structure of the isoindole scaffold makes it an attractive candidate for designing enzyme inhibitors, which are molecules that bind to enzymes and decrease their activity. semanticscholar.org Research has focused on several classes of enzymes critical in various diseases.

Kinases are a group of enzymes that play a central role in cell signaling and are prominent targets in drug discovery, particularly in oncology and for inflammatory and neurological disorders.

ROCK2: Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is involved in cellular processes like contraction, motility, and proliferation. patsnap.com Its inhibition is a potential therapeutic strategy for cardiovascular diseases, neurological disorders, and fibrosis. patsnap.com While specific studies on octahydroisoindole (B159102) derivatives are limited, related indoline-based compounds have been developed as potent ROCK2 inhibitors. For instance, one optimized indoline (B122111) derivative demonstrated an IC₅₀ value of 6 nM against ROCK2. nih.gov Another study identified the FDA-approved drug belumosudil, an isoquinolone derivative, as a ROCK inhibitor that can reactivate gene expression in Friedreich ataxia models. nih.govbiorxiv.org

GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is a key enzyme in numerous cellular pathways, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's, cancer, and diabetes. nih.gov Various chemical scaffolds, including indole (B1671886) and pyridoisoindolone, have shown promise as GSK-3β inhibitors. While many GSK-3β inhibitors have been developed, with some reaching clinical trials, specific inhibitory data for octahydroisoindole derivatives is not readily available in the literature. nih.gov A thiophenacil derivative was identified as a selective GSK-3β inhibitor with an IC₅₀ of 64 nM. medchemexpress.com

EGFR & CDK-2: The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2) are critical targets in cancer therapy. The isoindole scaffold is present in compounds designed as dual inhibitors of EGFR and other kinases, highlighting the versatility of this structural motif in targeting cancer-related pathways. nih.gov

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for the treatment of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govfrontiersin.org The isoindoline-1,3-dione scaffold has been extensively studied for this purpose.

Several series of isoindoline-1,3-dione derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. One study reported a series of N-benzyl pyridinium (B92312) hybrids of isoindoline-1,3-dione with potent AChE inhibitory activity, with IC₅₀ values ranging from 2.1 to 7.4 µM. mui.ac.ir Another series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also showed potential as AChE inhibitors, with the most potent compound exhibiting an IC₅₀ of 0.91 µM. nih.gov Furthermore, new isoindole-1,3-dione substituted sulfonamides have been shown to be effective inhibitors of both AChE and carbonic anhydrase. bohrium.com

| Compound Scaffold | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 0.91 | nih.gov |

| Isoindoline-1,3-dione N-benzyl pyridinium hybrid (para-fluoro substituted) | AChE | 2.1 | mui.ac.ir |

| 4-phenylpiperazine substituted 1-H-isoindole-1,3(2H)-dione | AChE | 1.12 | nih.gov |

| Diphenylmethyl moiety substituted 1-H-isoindole-1,3(2H)-dione | BChE | 21.24 | nih.gov |

| Pyridyl–pyridazine derivative (Compound 5) | AChE | 0.26 | mdpi.com |

| Pyridyl–pyridazine derivative (Compound 5) | BChE | 0.19 | mdpi.com |

Inhibitors of enzymes like α-amylase and α-glucosidase are therapeutic targets for managing type 2 diabetes by controlling post-meal blood sugar levels. While indole derivatives have been synthesized and shown potent α-amylase inhibitory activity, with IC₅₀ values in the low micromolar range, specific data for octahydroisoindole scaffolds is not prominent in the current literature. nih.govnih.gov The research on indole-based compounds provides a strong rationale for exploring saturated isoindole derivatives for this application. biointerfaceresearch.com

InhA: The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a key target for developing new anti-tuberculosis drugs. nih.gov Iso-indole based compounds have been identified as having activity against M. tuberculosis through the inhibition of mycolic acid synthesis, a pathway involving InhA. nih.gov Specifically, (aza)isoindolinone-type compounds have demonstrated in vitro inhibitory activity against InhA. nih.gov One study on isoindoline-1,3-dione derivatives reported an IC₅₀ of 8.65 μM for InhA inhibition. acs.org

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. A series of isoindole-1,3-dione substituted sulfonamides were found to be potent inhibitors of human CA isoenzymes hCA I and hCA II, with Kᵢ values ranging from 7.96 to 48.34 nM. bohrium.com

Aldose Reductase: Aldose reductase is the first enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. nih.govnih.gov Aldose reductase inhibitors (ARIs) are therefore of significant interest. nanobioletters.commdpi.com Indole-based derivatives have been developed as bifunctional ARIs, and a highly potent inhibitor, lidorestat, which contains an indole core, has an IC₅₀ of 5 nM. nih.govrcsb.org

| Compound Scaffold | Target Enzyme | Inhibition Value | Reference |

|---|---|---|---|

| Isoindoline-1,3-dione derivative (Compound 27) | InhA | IC₅₀ = 8.65 µM | acs.org |

| Isoindole-1,3-dione sulfonamide (Compound 4i) | hCA I | Kᵢ = 7.96 nM | bohrium.com |

| Isoindole-1,3-dione sulfonamide (Compound 4i) | hCA II | Kᵢ = 11.23 nM | bohrium.com |

| 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (Lidorestat) | Aldose Reductase | IC₅₀ = 5 nM | rcsb.org |

Antimicrobial and Antiviral Activity In Vitro

The isoindole scaffold is a core component of many molecules exhibiting antimicrobial properties. semanticscholar.orgresearchgate.net

Derivatives of the isoindole and isoindoline core have been tested against a range of Gram-positive and Gram-negative bacteria. One study reported that a 7-(2-isoindolinyl) quinolone derivative showed remarkable antibacterial activity against S. aureus and E. coli with MIC values of <0.025 µg/mL and 0.2 µg/mL, respectively. Another study on isoindolin-1-one-3-phosphonate compounds found that one derivative was particularly active against Listeria monocytogenes and Staphylococcus aureus. semanticscholar.org Chiral quaternary N-spiro ammonium (B1175870) bromides with an isoindoline moiety also demonstrated antibacterial activity, with one compound inhibiting S. aureus at a concentration of 25 mg/L. nih.gov

| Compound Scaffold | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Staphylococcus aureus | <0.025 µg/mL | |

| 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Escherichia coli | 0.2 µg/mL | |

| N-spiro ammonium bromide with isoindoline moiety (Compound 12a) | Staphylococcus aureus | 25 mg/L | nih.gov |

| Isoindolin-1-one-3-phosphonate (Compound 4a) | Listeria monocytogenes | 22 mm inhibition zone | semanticscholar.org |

| Isoindolin-1-one-3-phosphonate (Compound 4a) | Staphylococcus aureus | <20 mm inhibition zone | semanticscholar.org |

Antiviral Efficacy Against Specific Viruses

The isoindole scaffold and its derivatives have demonstrated a broad range of biological activities, including antiviral properties against several human viruses. researchgate.net The linkage, fusion, or substitution of the isoindole ring with other cyclic structures or side chains has resulted in compounds with notable antiviral efficacy. researchgate.net These derivatives often act on various stages of the viral life cycle. researchgate.net

For instance, some isoindoline derivatives function as CCR5 antagonists, blocking the entry of HIV into immune cells. researchgate.net Others have shown the ability to inhibit viral replication. researchgate.netmdpi.com The antiviral activity of these compounds is often evaluated through in vitro assays that measure the inhibition of the cytopathic effect (CPE) induced by the virus. frontierspartnerships.org

While specific data on the antiviral activity of 2-methyl-octahydro-1H-isoindol-5-ol is not extensively detailed in the reviewed literature, the broader class of octahydroisoindole derivatives has shown promise. For example, 1,2,3-triazole-containing derivatives of the related quinolizidine (B1214090) alkaloid lupinine (B175516) have been investigated for their ability to suppress the replication of influenza viruses. nih.govmdpi.com These studies highlight the potential of saturated heterocyclic systems as platforms for antiviral drug discovery.

It is important to note that the antiviral efficacy can be highly dependent on the specific viral target and the chemical modifications of the octahydroisoindole scaffold. researchgate.netfrontiersin.org

Antimycobacterial Activity

Derivatives of the isoindole scaffold have also been investigated for their potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis. nih.govresearchgate.net Some isoindole derivatives have been found to exhibit significant antitubercular activity. The search for new antimycobacterial agents is critical due to the emergence of drug-resistant strains. nih.gov

While direct studies on the antimycobacterial activity of this compound are not prevalent in the available literature, related structures have shown promise. For example, certain dihydropyridomycins, which share some structural similarities in terms of a substituted heterocyclic core, have demonstrated potent anti-Mtb activity. nih.gov The mechanism of action for some of these compounds involves the inhibition of essential mycobacterial enzymes. nih.gov

The development of novel compounds with antimycobacterial properties often involves the synthesis and screening of diverse chemical libraries containing scaffolds like octahydroisoindole. google.comgoogle.com

Structure-Activity Relationship (SAR) Studies for Octahydroisoindole Derivatives

Understanding the relationship between the chemical structure of octahydroisoindole derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. nih.gov

Influence of N-Methyl Substitution on Biological Activity

The presence of a methyl group on the nitrogen atom of the octahydroisoindole ring system can significantly influence the biological activity of the molecule. N-methylation can alter a compound's physicochemical properties, such as its lipophilicity, basicity, and ability to form hydrogen bonds. These changes can, in turn, affect its pharmacokinetic profile and interaction with biological targets. mdpi.com

In some classes of compounds, N-methylation has been shown to enhance biological activity. For example, in a study of norbelladine (B1215549) derivatives, N-methylation led to increased inhibition of certain enzymes. mdpi.com However, the impact of N-methylation is not always predictable and can vary depending on the specific scaffold and the biological target. mdpi.com For the octahydroisoindole scaffold, the N-methyl group in this compound likely plays a key role in its interaction with its biological targets, potentially by influencing its binding affinity and selectivity. smolecule.com

Role of the Hydroxyl Group Position and Stereochemistry on Efficacy

The position and stereochemistry of the hydroxyl group are critical determinants of the biological efficacy of many compounds. nih.gov The hydroxyl group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, which are often essential for high-affinity binding. nih.gov

In the case of this compound, the specific placement of the hydroxyl group at the 5-position of the octahydroisoindole ring system is likely crucial for its biological activity. The stereochemistry of this hydroxyl group (i.e., its orientation in three-dimensional space) will also significantly impact its ability to interact with its target. Studies on other classes of compounds have demonstrated that even minor changes in the position or stereochemistry of a hydroxyl group can lead to a dramatic loss of biological activity. nih.govnih.gov For example, the 2'-hydroxyl group of paclitaxel (B517696) is absolutely required for its microtubule-stabilizing activity, and its removal results in a more than 100-fold decrease in affinity. nih.gov

Conformational Effects on Biological Interactions

The three-dimensional shape, or conformation, of a molecule is a key factor governing its interaction with biological macromolecules. The octahydroisoindole scaffold is a conformationally restricted system, meaning it has a more defined shape compared to more flexible, linear molecules. This rigidity can be advantageous in drug design as it can pre-organize the molecule into a conformation that is favorable for binding to its target, thereby reducing the entropic penalty of binding. researchgate.net

Rational Design Principles Based on SAR Data for Octahydroisoindole Scaffolds

The data gathered from structure-activity relationship (SAR) studies on octahydroisoindole derivatives can be used to establish rational design principles for the development of new and improved therapeutic agents. researchgate.net By understanding which structural features are essential for activity and which can be modified, medicinal chemists can design new compounds with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

For the octahydroisoindole scaffold, key design principles may include:

Maintaining the core scaffold: The rigid octahydroisoindole framework often serves as a good starting point for presenting functional groups in a defined orientation. researchgate.net

Optimizing N-substitution: The substituent on the nitrogen atom can be varied to fine-tune the compound's properties. mdpi.com

Strategic placement of functional groups: The position and stereochemistry of key functional groups, such as the hydroxyl group in this compound, are critical and should be carefully considered. nih.govnih.gov

Exploring different stereoisomers: The synthesis and biological evaluation of different stereoisomers can lead to the identification of more active compounds. researchgate.net

Computational modeling and in silico drug design techniques can also be employed to guide the design of new octahydroisoindole derivatives with desired biological activities. researchgate.net

Advanced Analytical Techniques for Structural Elucidation and Quantitative Analysis in Research

Spectroscopic Methodologies for Octahydroisoindole (B159102) Derivatives

Spectroscopy is the cornerstone for the structural elucidation of novel compounds. For octahydroisoindole derivatives, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is typically employed to build a complete structural picture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the complex stereochemistry of octahydroisoindole derivatives. The bicyclic nature of the octahydro-1H-isoindole core results in the possibility of cis and trans ring fusions, and NMR is crucial for differentiating between these isomers. researchgate.net

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide initial information on the chemical environment of each atom. For instance, the aliphatic protons in the octahydro-1H-isoindole scaffold typically resonate in the δ 1.2–2.8 ppm range in ¹H NMR spectra. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are vital for establishing through-space correlations between protons, which directly informs the relative stereochemistry. A NOESY experiment can, for example, confirm a cis-fused ring geometry by showing a spatial interaction between specific protons across the ring junction. whiterose.ac.uk The stereochemistries of various octahydro-1H-isoindole-1-acetic acid derivatives have been successfully elucidated using a combination of NMR and X-ray crystallographic methods. researchgate.net

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 8.07 | s | - |

| Aromatic H | 7.63 | dd | 5.4, 8.8 |

| Aromatic H | 7.48 | dd | 0.7, 9.2 |

| Aromatic H | 7.20–7.25 | m | - |

| CH₂ (Isoindole ring) | 4.07–4.16 | m | - |

| CH (Isoindole ring) | 3.58 | m | - |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is fundamental for determining the molecular weight of octahydroisoindole derivatives and for gaining insight into their structural composition through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the elemental formula of the parent compound and its fragments. whiterose.ac.ukresearchgate.net

Techniques such as electrospray ionization (ESI) are commonly coupled with tandem mass spectrometers (MS/MS) to study fragmentation pathways. nih.gov The molecular ion peak, often observed as the protonated molecule [M+H]⁺, confirms the molecular mass. For example, in the analysis of a related derivative, 3a-(fluoromethyl)octahydro-1H-isoindole, the molecular ion peak was observed at m/z 155, with characteristic fragmentation patterns including the loss of hydrogen fluoride (B91410) (HF). vulcanchem.com This fragmentation data is crucial for confirming the presence of specific structural motifs within the molecule.

| Derivative | Technique | Observed Ion (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| Octahydro-1H-isoindole | MS | 130.1 | [M+H]⁺, Protonated molecular ion | |

| 3a-(fluoromethyl)octahydro-1H-isoindole | MS | 155 | Molecular ion | vulcanchem.com |

| Various bicyclic octahydro-1H-isoindoles | Accurate Mass Measurement | - | Confirmation of elemental composition | researchgate.net |

| Imidazo[1,2-a]pyridine-octahydro-1H-isoindole conjugate | UPLC-MS/MS (ESI) | - | Structural characterization | nih.gov |

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. whiterose.ac.uked.ac.uk For 2-methyl-octahydro-1H-isoindol-5-ol, IR spectroscopy would be expected to show characteristic absorption bands corresponding to the O-H stretch of the alcohol, C-N stretching of the tertiary amine, and various C-H stretches of the saturated bicyclic system.

| Wavenumber (cm⁻¹) | Vibrational Mode/Functional Group |

|---|---|

| 3560, 3420 | O-H or N-H Stretching |

| 2960, 2930, 2880, 2850 | C-H Stretching (Aliphatic) |

| 1635 | C=C or C=N Stretching |

| 1455, 1440 | C-H Bending |

| 1240 | C-N Stretching |

| 1105, 1060, 1030 | C-O Stretching |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating octahydroisoindole derivatives from reaction mixtures, for assessing their purity, and for isolating individual stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Racemization Studies

Many octahydroisoindole derivatives are chiral and are often synthesized as a racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating these enantiomers and determining the enantiomeric purity of a sample. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net The development of a robust chiral HPLC method is crucial for both analytical purposes, such as determining the enantiomeric excess (ee) of a stereoselective synthesis, and for preparative applications to isolate pure enantiomers for further biological testing. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While many octahydroisoindole derivatives may not be sufficiently volatile for direct GC analysis, the technique is highly applicable for analyzing more volatile precursors, byproducts, or derivatives. For instance, GC-MS has been used to determine the content of residual methanesulfonates in related pharmaceutical compounds after derivatization. researchgate.net It is also suitable for analyzing byproducts from reactions such as the cleavage of a tert-butoxycarbonyl (Boc) protecting group, which can generate volatile fragments. The coupling with a mass spectrometer allows for the confident identification of each separated component based on its mass spectrum.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of crystalline compounds. For complex bicyclic structures like this compound, this technique provides precise spatial coordinates of each atom, revealing the intricate details of its molecular architecture. The octahydro-1H-isoindole core can exist as cis or trans isomers based on the fusion of the cyclohexane (B81311) and pyrrolidine (B122466) rings. The relative positions of the methyl group on the nitrogen and the hydroxyl group on the cyclohexane ring further contribute to its stereochemical diversity.

While specific crystallographic data for this compound is not extensively published, analysis of related octahydroisoindole derivatives provides a clear framework for how such a study would be conducted. For instance, single-crystal X-ray diffraction studies on substituted octahydro-1H-isoindole-1-carboxylic acids have confirmed a cis configuration at the ring junction. google.com Similarly, the crystal structure of 5-methoxy-2-methyl-1,3-dioxooctahydro-1H-isoindole-4,6-diyl diacetate revealed a chair conformation for the cyclohexane ring. ahievran.edu.tr

In a hypothetical crystallographic analysis of this compound, a suitable single crystal would be grown and subjected to X-ray diffraction. The resulting diffraction pattern would be used to solve the crystal structure, yielding precise bond lengths, bond angles, and torsional angles. This data would unambiguously establish the cis or trans nature of the ring fusion and the stereochemical relationship between the substituents.

Illustrative Crystallographic Data for a Related Octahydroisoindole Derivative

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical crystallographic parameters for a related octahydroisoindole structure, based on published data for analogous compounds. ahievran.edu.tr

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1305.4 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.25 |

| Conformation of Cyclohexane Ring | Chair |

| Ring Fusion Stereochemistry | cis |

This table is illustrative and based on data from related compounds.

Advanced Optical Techniques for Quantitative Analysis (e.g., Fluorometry, Resonance Rayleigh Scattering for isoindole derivatives)

While X-ray crystallography provides unparalleled structural detail, it is not suitable for routine quantitative analysis. For this purpose, advanced optical techniques such as fluorometry and Resonance Rayleigh Scattering (RRS) are often employed, particularly for isoindole derivatives. However, it is crucial to note that the target compound, this compound, is a saturated N-heterocycle and therefore lacks the native fluorescence required for direct analysis by these methods.

Consequently, a derivatization step is necessary to introduce a fluorophore or a chromophore that enables detection. The secondary amine of the isoindole ring is a prime target for such derivatization. Reagents that react with amines to produce highly fluorescent products are well-established in analytical chemistry.

Fluorometric Analysis

Fluorometry is a highly sensitive technique that measures the fluorescence emitted by a compound upon excitation with light of a specific wavelength. For the quantitative analysis of this compound, a derivatization strategy would be employed. A common approach involves the use of a fluorogenic reagent that reacts with the secondary amine.

Resonance Rayleigh Scattering (RRS)

Resonance Rayleigh Scattering is a light scattering technique that has gained prominence for the sensitive determination of various analytes. The RRS intensity is significantly enhanced when molecules form aggregates or when they are associated with a chromophore that has a strong absorption band at or near the wavelength of the incident light. Similar to fluorometry, direct RRS analysis of this compound is not feasible. A derivatization step to attach a suitable chromophore would be required.

Illustrative Data for Quantitative Analysis of a Derivatized Isoindole Analog

The following table provides hypothetical data for the quantitative analysis of a derivatized isoindole analog using a fluorometric method, demonstrating the typical parameters evaluated.

| Parameter | Value |

| Excitation Wavelength (nm) | 340 |

| Emission Wavelength (nm) | 455 |

| Linear Range (ng/mL) | 10 - 1000 |

| Limit of Detection (LOD) (ng/mL) | 2.5 |

| Limit of Quantification (LOQ) (ng/mL) | 8.0 |

| Recovery (%) | 98.5 - 101.2 |

| Relative Standard Deviation (RSD) (%) | < 2.0 |

This table is illustrative and based on performance characteristics of similar analytical methods for derivatized amines.

Conclusion and Future Perspectives in 2 Methyl Octahydro 1h Isoindol 5 Ol Research

Summary of Key Research Findings and Methodological Advancements

Direct research findings and specific methodological advancements for the synthesis or application of 2-methyl-octahydro-1H-isoindol-5-ol are scarce. However, the broader field of polycyclic amine synthesis has seen significant progress. Modern synthetic strategies often focus on efficiency and stereochemical control. For the octahydro-1H-isoindole framework, methods like Diels-Alder cycloadditions are employed to construct the bicyclic system. tandfonline.com For instance, the reaction of maleimides with dienophiles like furfuryl amine can yield complex azatricyclodiones which are precursors to octahydro-benzo[f]isoindoles. tandfonline.com

Furthermore, advancements in C-H bond functionalization offer powerful tools for the synthesis and modification of cyclic amines. researchgate.netacs.org These methods, which can involve transition-metal catalysis, allow for the direct introduction of functional groups onto the carbocyclic or heterocyclic rings of the isoindole core, paving the way for the creation of diverse derivatives. acs.orgmdpi.com For example, rhodium-catalyzed reactions have been used for the functionalization of indolines. mdpi.com The development of one-pot reactions involving alkyne annulation also represents a significant step forward in constructing polycyclic natural product scaffolds efficiently. frontiersin.org

While a specific synthesis for 2-methyl-1H-indol-5-ol has been described, involving the demethylation of 5-methoxy-2-methyl-1H-indole, this pertains to the aromatic indole (B1671886) core rather than the saturated octahydro-isoindole system.

Identification of Promising Avenues for Further Academic Exploration

The limited specific research on this compound itself highlights a clear avenue for academic exploration. Future studies could focus on several key areas:

Novel Synthetic Routes: Developing and optimizing stereoselective synthetic pathways to access different isomers of this compound would be a fundamental starting point. This could involve exploring enzymatic resolutions or asymmetric catalysis to control the stereochemistry at the multiple chiral centers. The rigid bicyclic structure of octahydro-1H-isoindole derivatives offers potential for exceptional stereochemical control in such reactions.

Pharmacological Profiling: Given that isoindole derivatives have shown a wide array of biological activities, including anti-inflammatory, antiviral, and neurological effects, a comprehensive screening of this compound is warranted. jmchemsci.comresearchgate.net Its structural similarity to other neuroactive compounds, such as certain isoquinoline (B145761) alkaloids, suggests that it could be a candidate for probing nicotinic or other neurotransmitter receptors. nih.gov

Structural and Conformational Analysis: Detailed structural studies using techniques like X-ray crystallography and NMR spectroscopy would provide valuable insights into the three-dimensional structure and conformational preferences of the different isomers of this compound. This information is crucial for understanding its interaction with biological targets.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The hydroxyl and secondary amine functionalities of the molecule are ideal handles for chemical modification. Synthesizing a library of derivatives by modifying these groups and evaluating their biological activity would enable the establishment of structure-activity relationships, guiding the design of more potent and selective compounds.

Theoretical and Practical Implications for Chemical Biology and Organic Synthesis of Polycyclic Amines

The study of this compound and its analogs holds both theoretical and practical implications for the broader fields of chemical biology and organic synthesis.

For Chemical Biology:

The octahydro-1H-isoindole scaffold represents a rigid, three-dimensional framework that can be used to present pharmacophoric features in a defined spatial orientation. This makes it a valuable tool for probing the binding sites of proteins and other biological macromolecules. Understanding the biological effects of a relatively simple, yet structurally complex, molecule like this compound could provide insights into the structural requirements for activity at various receptors and enzymes. The isoindole core is increasingly being incorporated into DNA-encoded chemical libraries, highlighting its potential in drug discovery. acs.org

For Organic Synthesis:

The development of synthetic routes to substituted octahydro-1H-isoindoles contributes to the growing toolbox of methods for constructing complex polycyclic amines. These saturated heterocyclic systems are prevalent in natural products and pharmaceuticals, yet their synthesis can be challenging. Innovations in this area, driven by the need to access specific molecules like this compound, can lead to the discovery of new reactions and strategies with broad applicability. The pursuit of efficient and stereocontrolled syntheses of such compounds continues to be a significant driver of progress in synthetic methodology. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 2-methyl-octahydro-1H-isoindol-5-ol?

- Methodological Answer : A common approach involves cyclization reactions of substituted cyclohexane derivatives. For example, using PEG-400:DMF solvent systems with CuI catalysts under nitrogen protection (30% yield, as shown in ). Key parameters include solvent polarity, reaction time (e.g., 12 hours stirring), and catalyst loading. Post-synthesis purification via vacuum filtration and recrystallization in hot ethyl acetate is critical to isolate the product .

Q. What chromatographic methods are effective for purifying this compound?

- Methodological Answer : Thin-layer chromatography (TLC) with EtOAc:hexanes (70:30) is a preliminary screening tool (Rf = 0.49, ). For column chromatography, silica gel with gradient elution (e.g., hexane to ethyl acetate) resolves stereoisomers. High-performance liquid chromatography (HPLC) with chiral columns may separate enantiomers, though this requires optimization of mobile phase composition .

Q. How can researchers confirm the bicyclic structure of the compound?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation (as applied in for octahydro-1H-isoindol-1-one). Alternatively, advanced NMR techniques (e.g., -DEPT, HSQC) can map carbon-hydrogen correlations. For example, NMR signals between δ 3.0–4.5 ppm often correspond to protons on nitrogen-bearing carbons in isoindole derivatives .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer : Conformational analysis via density functional theory (DFT) calculations predicts energy-minimized structures. For experimental validation, compare biological activity of isolated enantiomers (e.g., enzyme inhibition assays). ’s InChIKey (JKYNCKNIVHDOKU-UHFFFAOYSA-N) suggests axial vs. equatorial substituent positioning, which impacts receptor binding .

Q. What strategies address contradictory spectroscopic data during characterization?

- Methodological Answer : Discrepancies in NMR splitting patterns (e.g., unexpected multiplicity in δ 7.71 ppm, ) may arise from dynamic stereochemical interconversions. Variable-temperature NMR or 2D NOESY experiments can resolve such ambiguities. High-resolution mass spectrometry (HRMS) with FAB ionization (e.g., m/z 335.1512 [M+H]) confirms molecular formula consistency .

Q. How can researchers functionalize the isoindole core for structure-activity relationship (SAR) studies?

- Methodological Answer : Electrophilic substitution at the 5-hydroxy position (e.g., alkylation, acylation) is feasible under basic conditions. For example, triphenylphosphine-carbontetrachloride systems () introduce halogen substituents. Catalytic hydrogenation (H, Pd/C) reduces double bonds in the octahydro framework without affecting the hydroxyl group .

Q. What catalytic systems improve yields in large-scale synthesis?

- Methodological Answer : Transition-metal catalysts (e.g., CuI, ) are effective for azide-alkyne cycloadditions. For greener protocols, explore continuous flow reactors with immobilized catalysts. Automated systems () enhance reproducibility, while solvent screening (e.g., PEG-400 vs. acetonitrile) optimizes reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.